molecular formula C8H10BrNO B12846138 (5-Amino-4-bromo-2-methylphenyl)methanol

(5-Amino-4-bromo-2-methylphenyl)methanol

Cat. No.: B12846138
M. Wt: 216.07 g/mol
InChI Key: CBNKHVNYARJCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-4-bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a methanol group. It is a derivative of phenol and is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4-bromo-2-methylphenyl)methanol typically involves the bromination of 2-methylphenol followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The subsequent introduction of the amino group can be achieved through nitration followed by reduction or direct amination using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4-bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Amino-4-bromo-2-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-4-bromo-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-methylphenyl)methanol: Similar structure but lacks the bromine atom.

    (5-Amino-2-methylphenyl)methanol: Similar structure but with different substitution patterns.

Uniqueness

The presence of the bromine atom in (5-Amino-4-bromo-2-methylphenyl)methanol imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where halogenation is desired.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(5-amino-4-bromo-2-methylphenyl)methanol

InChI

InChI=1S/C8H10BrNO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4,10H2,1H3

InChI Key

CBNKHVNYARJCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.